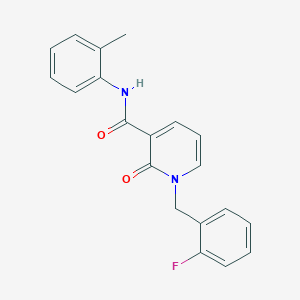

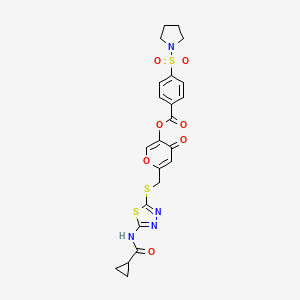

![molecular formula C14H13Cl2N3O4S B3019348 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide CAS No. 1111491-40-7](/img/structure/B3019348.png)

3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and geometry of these compounds are crucial for understanding their properties and potential applications. The pyridine-2,6-dicarboxamide derivative was analyzed using density functional theory (DFT) calculations, which provided insights into its vibrational frequencies, NMR chemical shifts, and the effect of solvents on its geometry and energies . This level of analysis is essential for a detailed understanding of the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their catalytic and biological activities. The pyridine-2,6-dicarboxamide derivative exhibited catalytic activity in the transfer hydrogenation reaction of ketones, which suggests that similar compounds could also serve as catalysts in organic reactions . Additionally, the antibacterial activities of these compounds against various bacteria were evaluated, indicating their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can be studied through experimental and computational methods. For the pyridine-2,6-dicarboxamide derivative, properties such as vibrational frequencies, NMR chemical shifts, and thermodynamic properties were calculated and compared with experimental data . These properties are influenced by factors like intermolecular hydrogen bonding and solvent effects, which were also studied . Understanding these properties is crucial for the development and application of new compounds like this compound.

作用機序

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The compound likely participates in Suzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes . The compound’s interaction with palladium catalysts and organoboron reagents could lead to changes in these pathways.

Pharmacokinetics

The compound’s participation in suzuki–miyaura coupling reactions suggests that it might be readily prepared and generally environmentally benign .

Result of Action

The compound’s action likely results in the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions often depends on the use of mild and functional group tolerant reaction conditions . Therefore, the compound’s action might be more effective under such conditions.

特性

IUPAC Name |

3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3O4S/c1-19(23-2)24(21,22)10-5-3-9(4-6-10)17-14(20)13-11(15)7-8-12(16)18-13/h3-8H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASJYXMSLDTEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B3019269.png)

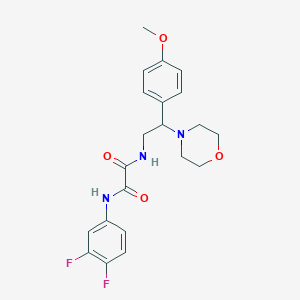

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)

![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3019283.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

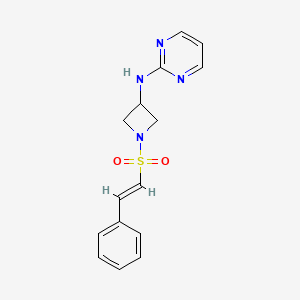

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)